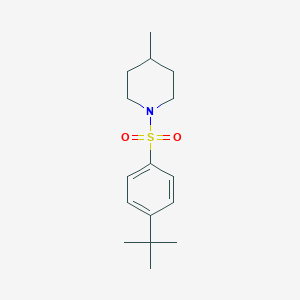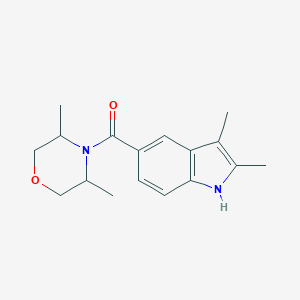![molecular formula C17H24BrNO2 B241664 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)
1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of piperidine compounds, which have been shown to have a range of pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine is not fully understood. However, it has been shown to have activity against several targets, including the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine in lab experiments is its potential as a drug lead compound. It has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential efficacy in vivo.
Orientations Futures
There are several future directions for research on 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine. One area of interest is its potential as an anti-cancer agent. Further studies are needed to investigate its efficacy in vivo and to identify the specific targets involved in its mechanism of action. Additionally, it has potential as an anti-inflammatory agent, and further studies are needed to investigate its potential in this area. Finally, there is potential for the development of analogs of 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine with improved efficacy and selectivity.
Méthodes De Synthèse
The synthesis of 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine involves the reaction of 4-bromo-2-tert-butylphenol with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine to yield the final product. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and yield of the compound.
Applications De Recherche Scientifique
1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine has been studied for its potential applications in several areas of scientific research. One of the main areas of interest is its potential as a drug lead compound for the treatment of various diseases. It has been shown to have activity against several cancer cell lines and has been investigated as a potential anti-cancer agent. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
Propriétés
Nom du produit |
1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine |
|---|---|
Formule moléculaire |
C17H24BrNO2 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
2-(4-bromo-2-tert-butylphenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C17H24BrNO2/c1-17(2,3)14-11-13(18)7-8-15(14)21-12-16(20)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10,12H2,1-3H3 |
Clé InChI |
CABQKJZBTXCUSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)N2CCCCC2 |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)


![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)




![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)